molecular formula C16H24N2O2 B3942440 1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine

Cat. No. B3942440
M. Wt: 276.37 g/mol
InChI Key: DVZKXYWIJBTCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine, also known as BDB, is a psychoactive drug that belongs to the class of designer drugs. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and was first synthesized in the 1990s. BDB is known for its stimulant and empathogenic effects, which are similar to those of MDMA. In recent years, BDB has gained attention in the scientific community due to its potential use in the treatment of certain psychiatric disorders.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of these neurotransmitters. This leads to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can produce feelings of euphoria, empathy, and well-being.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and overheating. It also causes the release of oxytocin, which is a hormone that plays a role in social bonding and attachment. This compound has also been shown to produce neurotoxic effects in animal studies, although the extent of these effects in humans is not yet fully understood.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known mechanism of action, which makes it a useful tool for studying neurotransmitter release and reuptake. However, this compound also has several limitations. It is a controlled substance and can only be used in certain jurisdictions with the appropriate permits. It also has potential neurotoxic effects, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the neurotoxic effects of this compound. More research is needed to determine the extent of these effects and to develop strategies for mitigating them. Finally, this compound could be used as a tool for studying the neurochemical basis of social bonding and attachment, as it has been shown to increase oxytocin release.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine has been studied for its potential use in the treatment of certain psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotion.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13(2)18-8-6-17(7-9-18)11-14-4-5-15-16(10-14)20-12-19-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZKXYWIJBTCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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